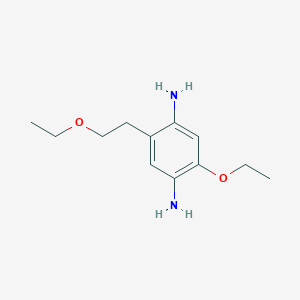

2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine

Description

2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine is a substituted aromatic diamine featuring a benzene ring with amine groups at the 1,4-positions. At position 2, an ethoxy (-OCH₂CH₃) group is attached, while position 5 bears a 2-ethoxyethyl (-CH₂CH₂-O-CH₂CH₃) substituent.

Properties

Molecular Formula |

C12H20N2O2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

2-ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine |

InChI |

InChI=1S/C12H20N2O2/c1-3-15-6-5-9-7-11(14)12(16-4-2)8-10(9)13/h7-8H,3-6,13-14H2,1-2H3 |

InChI Key |

QFAJYLHPIXIUGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC1=CC(=C(C=C1N)OCC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine can be synthesized through a multi-step process. One common method involves the reaction of a benzene derivative with ethoxyethylamine. The reaction typically proceeds under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine often involves large-scale chemical reactors. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is then purified through techniques such as distillation or crystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Benzene-1,4-diamine (PPD)

- Structure : Unsubstituted benzene ring with -NH₂ groups at 1,4-positions.

- Key Differences: PPD lacks substituents, making it more reactive in polymerization (e.g., Kevlar production) but less soluble in non-polar solvents . The ethoxy and ethoxyethyl groups in the target compound likely reduce crystallinity, lowering its melting point compared to PPD.

- Applications : Primarily used in high-strength polymers (e.g., Kevlar) and hair dyes. The target compound’s substituents may expand its utility in specialty polymers requiring flexibility .

2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine

- Structure : Features a triethylene glycol-like methoxyethoxyethoxy (-OCH₂CH₂-OCH₂CH₂-OCH₃) chain at position 2 .

- Key Differences :

- The longer oligoether chain in this compound enhances hydrophilicity, whereas the target compound’s shorter ethoxyethyl group balances solubility and lipophilicity.

- Both compounds may serve as intermediates in pharmaceuticals or dyes, but the target’s ethoxyethyl group could improve bioavailability in drug design.

4-(Substituted)-5-fluorobenzene-1,2-diamine

- Structure : 1,2-diamine with a fluorine atom at position 5 and additional substituents .

- Key Differences :

- The 1,2-diamine configuration and fluorine substituent create distinct electronic effects (electron-withdrawing) compared to the 1,4-diamine and electron-donating ethoxy groups in the target compound.

- Fluorine’s presence increases stability but may reduce solubility in organic media, whereas the target’s alkoxy groups enhance compatibility with polar solvents.

Schiff Base Derivatives (e.g., )

- Structure : Bis(4-hexyloxy-3-methoxybenzylidene)ethane-1,2-diamine, featuring imine linkages and long alkoxy chains .

- Key Differences :

- Schiff bases are coordination-active (via imine groups), making them suitable for metal-organic frameworks or catalysis. The target compound lacks such functionality but may excel in polymer applications.

- The hexyloxy groups in the Schiff base improve thermal stability, whereas the ethoxyethyl group in the target compound prioritizes solubility.

N4-Alkylbenzene-1,2,4-triamines

- Structure : Triamine derivatives with alkyl substituents .

- Key Differences :

- The additional amine group in triamines increases reactivity for pharmaceutical synthesis (e.g., antimalarials or antivirals). The target compound’s diamine structure is better suited for controlled polymerization.

- Alkyl chains in triamines enhance lipophilicity, while ethoxy groups in the target compound offer tunable polarity.

Biological Activity

2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine, an organic compound with a unique aromatic structure, has garnered attention for its potential biological activities. Characterized by its ethoxy and ethylamine functional groups, this compound is primarily studied for applications in pharmaceuticals and organic synthesis. Understanding its biological activity is essential for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine is . Its structure features a benzene ring substituted with two ethoxy groups and two amine groups, which contribute to its reactivity and potential biological interactions.

Structural Representation

Pharmacological Potential

Research indicates that compounds similar to 2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the amine groups allows for interactions with biological targets such as enzymes and receptors.

Table 1: Summary of Biological Activities

The biological activity of 2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine may involve the following mechanisms:

- COX Inhibition : Similar compounds have shown to inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain.

- Antimicrobial Action : The compound's structure allows it to penetrate bacterial membranes, leading to cell lysis.

- Apoptosis Induction : In cancer studies, derivatives have been observed to trigger apoptotic pathways in malignant cells.

Study on Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various derivatives similar to 2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine. The results indicated significant inhibition of COX-1 and COX-2 activities, with IC50 values demonstrating potency comparable to standard anti-inflammatory drugs like diclofenac.

Table 2: IC50 Values for COX Inhibition

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

Antimicrobial Activity Assessment

Another study investigated the antimicrobial properties of related compounds against various bacterial strains. The findings suggested that these compounds effectively inhibited growth at low concentrations.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.